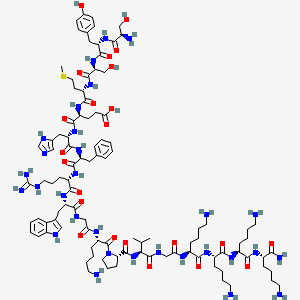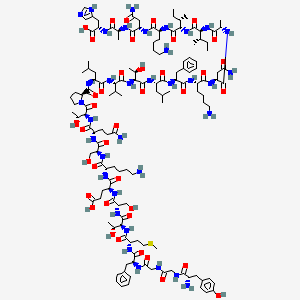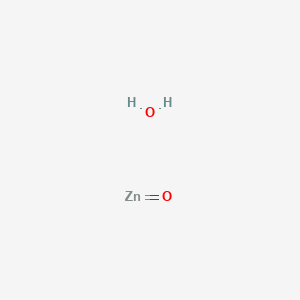
Zinc oxide hydrate
Vue d'ensemble
Description
Zinc oxide hydrate is a compound that consists of zinc oxide combined with water molecules. It is a versatile material with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its unique physical and chemical properties, which make it suitable for numerous scientific and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc oxide hydrate can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and precipitation techniques. One common method involves the reaction of zinc sulfate heptahydrate with sodium hydroxide and boric acid, resulting in the formation of zinc borate hydrate . Another method involves the thermal decomposition of zinc hydroxide chloride monohydrate to produce crystalline zinc oxide .
Industrial Production Methods: In industrial settings, this compound is often produced through the controlled precipitation of zinc salts, such as zinc sulfate or zinc chloride, in the presence of water. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to obtain the desired product. Hydrothermal and solvothermal methods are also employed to produce high-purity this compound with specific morphologies .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acids to form zinc salts and water, and with bases to form zincates. For example, zinc oxide reacts with hydrochloric acid to produce zinc chloride and water .
Common Reagents and Conditions:
Oxidation: Zinc oxide can be oxidized in the presence of oxygen at high temperatures.
Reduction: Zinc oxide can be reduced to metallic zinc using reducing agents such as carbon or hydrogen.
Substitution: Zinc oxide reacts with fatty acids to form zinc carboxylates, such as zinc oleate or zinc stearate.
Major Products: The major products formed from these reactions include zinc salts (e.g., zinc chloride), zincates, and zinc carboxylates. These products have various applications in different industries.
Applications De Recherche Scientifique
Zinc oxide hydrate has numerous scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism of action of zinc oxide hydrate involves the release of zinc ions and the generation of reactive oxygen species (ROS). These zinc ions interact with cellular components, leading to oxidative stress and DNA damage. The ROS generated by zinc oxide nanoparticles contribute to their antimicrobial and anticancer properties by inducing apoptosis and inhibiting cell viability .
Comparaison Avec Des Composés Similaires
Zinc oxide hydrate can be compared with other zinc compounds, such as zinc sulfate, zinc chloride, and zinc borate. Each of these compounds has unique properties and applications:
Zinc Sulfate: Used in agriculture as a micronutrient and in medicine as a dietary supplement.
Zinc Chloride: Used in the production of batteries, textiles, and as a flux in soldering.
Zinc Borate: Used as a flame retardant and in the production of ceramics and glass.
This compound stands out due to its versatility and wide range of applications in various fields. Its unique combination of physical and chemical properties makes it a valuable material for scientific research and industrial use.
Propriétés
IUPAC Name |
oxozinc;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Zn/h1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGFCAMLARKROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583801 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-38-1 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



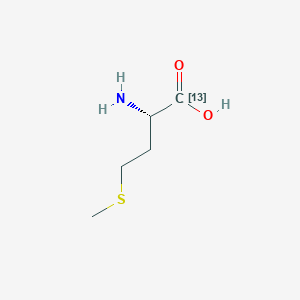
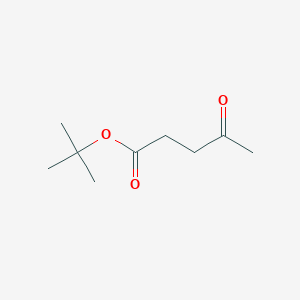

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)
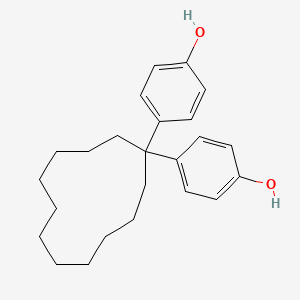

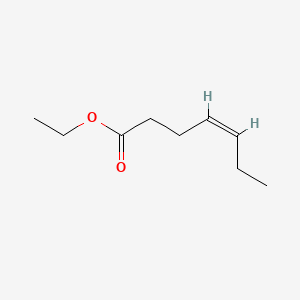

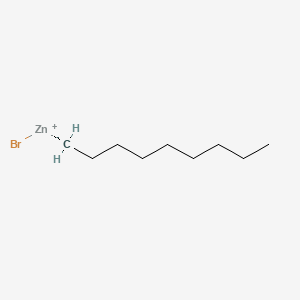
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
